molecular formula C11H15NOS B14598652 2-[(E)-butylsulfanyliminomethyl]phenol

2-[(E)-butylsulfanyliminomethyl]phenol

Cat. No.: B14598652
M. Wt: 209.31 g/mol
InChI Key: FNLKRLHEIFJYDN-FMIVXFBMSA-N
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Description

2-[(E)-butylsulfanyliminomethyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound features a butylsulfanyl group and an iminomethyl group attached to the phenol ring, making it unique in its structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-butylsulfanyliminomethyl]phenol can be achieved through various methods. One common approach involves the reaction of 2-hydroxybenzaldehyde with butylamine and sulfur. The reaction typically proceeds under mild conditions, with the formation of the imine linkage facilitated by the presence of an acid catalyst.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent supply of the compound and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-butylsulfanyliminomethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) for Friedel-Crafts reactions or concentrated sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenol derivatives depending on the electrophile used.

Scientific Research Applications

2-[(E)-butylsulfanyliminomethyl]phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(E)-butylsulfanyliminomethyl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the imine and sulfanyl groups can interact with enzymes and other proteins. These interactions can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell walls or antioxidant activity by scavenging free radicals.

Comparison with Similar Compounds

Similar Compounds

    Phenol: The simplest member of the phenol family, with a hydroxyl group attached to a benzene ring.

    2-hydroxybenzaldehyde: A phenol derivative with an aldehyde group.

    Butylamine: An amine with a butyl group.

Uniqueness

2-[(E)-butylsulfanyliminomethyl]phenol is unique due to the presence of both the butylsulfanyl and iminomethyl groups. These groups confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15NOS

Molecular Weight

209.31 g/mol

IUPAC Name

2-[(E)-butylsulfanyliminomethyl]phenol

InChI

InChI=1S/C11H15NOS/c1-2-3-8-14-12-9-10-6-4-5-7-11(10)13/h4-7,9,13H,2-3,8H2,1H3/b12-9+

InChI Key

FNLKRLHEIFJYDN-FMIVXFBMSA-N

Isomeric SMILES

CCCCS/N=C/C1=CC=CC=C1O

Canonical SMILES

CCCCSN=CC1=CC=CC=C1O

Origin of Product

United States

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